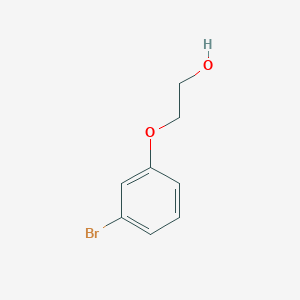
2-(3-Bromophenoxy)ethanol
Vue d'ensemble
Description
2-(3-Bromophenoxy)ethanol is an organic compound with the molecular formula C8H9BrO2 It consists of a bromine atom attached to a phenoxy group, which is further connected to an ethanol moiety
Applications De Recherche Scientifique
2-(3-Bromophenoxy)ethanol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: It is used as a probe to study the interactions of brominated phenols with biological systems.
Mécanisme D'action
Target of Action
It’s structurally related to bromophenols and ethanol, both of which have known targets . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Ethanol, on the other hand, is known to interact with several targets in the body, including GABA receptors, glutamate receptors, and other ion channels .
Mode of Action
For instance, ethanol is known to enhance the function of GABA receptors, inhibit the function of glutamate receptors, and interact with other ion channels .
Biochemical Pathways
Ethanol, a structurally related compound, is known to be metabolized primarily in the liver through two different oxidative pathways . The first step of the reaction by alcohol dehydrogenase (ADH) occurs in the cytosol and produces acetaldehyde. Acetaldehyde is converted into acetate in the mitochondria by acetaldehyde dehydrogenase (ALDH) and can be transported in the blood to be used as an energy source for peripheral tissues .
Pharmacokinetics
Ethanol, a structurally related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The rate-limiting step in oxidation is the conversion of ethanol into acetaldehyde by cytosolic alcohol dehydrogenase (ADH), which has a low Michaelis-Menten constant (Km) of 0.05–0.1 g/L .
Result of Action
Ethanol, a structurally related compound, is known to have profound effects on the balance of other biochemical pathways . It can affect neurotransmitter systems, synaptic plasticity, and cause neuroinflammation, leading to memory impairment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromophenol attacks the ethylene oxide, resulting in the formation of this compound.
Another method involves the Williamson ether synthesis, where 3-bromophenol is reacted with ethylene glycol in the presence of a strong base like sodium hydride. This reaction also proceeds via nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(3-Bromophenoxy)acetaldehyde, 2-(3-Bromophenoxy)acetic acid
Reduction: 2-(3-Phenoxy)ethanol
Substitution: 2-(3-Aminophenoxy)ethanol, 2-(3-Thiophenoxy)ethanol
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenoxy)ethanol: Similar structure but with the bromine atom at the ortho position.
2-(3-Chlorophenoxy)ethanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-Bromophenoxy)ethanol is unique due to the position of the bromine atom on the phenoxy ring, which influences its reactivity and interactions with other molecules. The meta position of the bromine atom can lead to different steric and electronic effects compared to the ortho and para isomers, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCBWIJUCJEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)
![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)
![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)
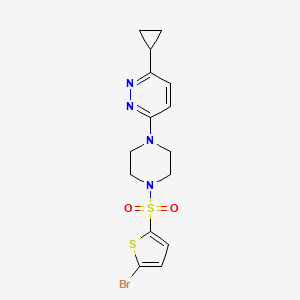


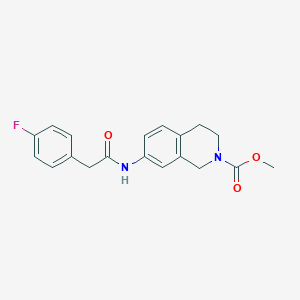

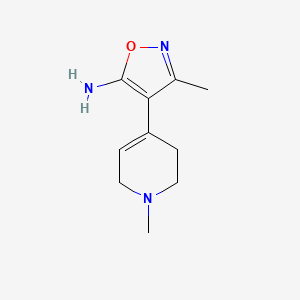
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B3007814.png)
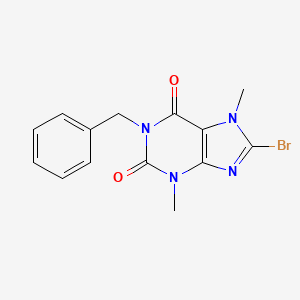
![2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3007817.png)
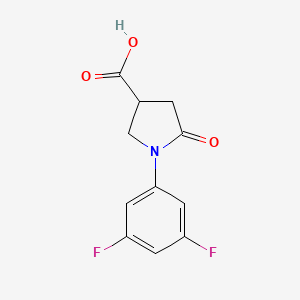
![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)
